N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
This compound contains several functional groups including a pyridine ring, a thiophene ring, a cyclopentane ring, a carboxamide group, and a pyrrolidinone group. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine and thiophene rings are aromatic heterocycles that are also commonly found in various biologically active compounds .
Molecular Structure Analysis
The structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The pyrrolidine ring, for example, can undergo various reactions including oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could enhance the compound’s solubility in water .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold in drug discovery. It has been investigated for its anticonvulsant properties . Researchers have synthesized derivatives of pyrrolidine-2,5-dione, which emerged as valuable compounds for treating epilepsy. This suggests that our compound of interest might exhibit anticonvulsant effects.
- Pyrrolidin-2-one derivatives have diverse pharmacological activities, including antioxidant properties . Given the presence of the pyrrolidine ring, our compound could potentially act as an antioxidant, protecting cells from oxidative stress.
- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins . Investigating these aspects could reveal unique interactions of our compound.
- Researchers have explored two main synthetic strategies:
- The sp3-hybridization of the pyrrolidine ring allows efficient exploration of the pharmacophore space . Researchers have used this feature to design bioactive molecules. Our compound’s unique structure may contribute to its pharmacological activity.
- The spatial arrangement of substituents affects how our compound interacts with proteins. Investigating its binding mode could provide insights into its mechanism of action .
Anticonvulsant Activity
Antioxidant Potential
Biological Activity via Stereogenicity
Synthetic Strategies and Functionalization
Pharmacophore Space Exploration
Binding Mode to Enantioselective Proteins
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other pyrrolidinyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidinyl compounds often interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidinyl group may enhance its solubility, while the aromatic rings may facilitate its permeation across biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets .
Future Directions
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-6-3-9-23(18)16-11-15(12-21-14-16)13-22-19(25)20(7-1-2-8-20)17-5-4-10-26-17/h4-5,10-12,14H,1-3,6-9,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABSECJZJCWTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC(=CN=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide |
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